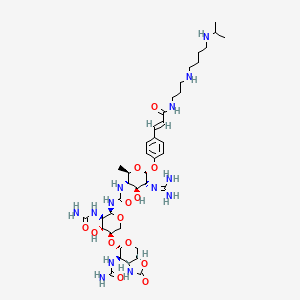
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulphonyl group, and a methoxybenzonitrile moiety
Méthodes De Préparation
The synthesis of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves several steps, including methylation, thiocyanation, ethylation, and oxidation . The process typically starts with the methylation of a precursor compound, followed by the introduction of the ethylsulphonyl group through thiocyanation and ethylation. The final step involves oxidation to achieve the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylsulphonyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or chloroform. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, while in materials science, it may interact with polymer matrices to enhance their properties .
Comparaison Avec Des Composés Similaires
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile can be compared with other similar compounds, such as:
4-Amino-5-(methylsulphonyl)-2-methoxybenzonitrile: This compound has a methylsulphonyl group instead of an ethylsulphonyl group, which may result in different chemical properties and reactivity.
4-Amino-5-(ethylsulphonyl)-2-hydroxybenzonitrile: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and biological activity.
4-Amino-5-(ethylthio)-2-methoxybenzonitrile: The ethylthio group provides different electronic and steric effects compared to the ethylsulphonyl group, affecting the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Propriétés
Numéro CAS |
80036-88-0 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
4-amino-5-ethylsulfonyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O3S/c1-3-16(13,14)10-4-7(6-11)9(15-2)5-8(10)12/h4-5H,3,12H2,1-2H3 |
Clé InChI |
QIKUGMIMJGCHIN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C(=C1)C#N)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















